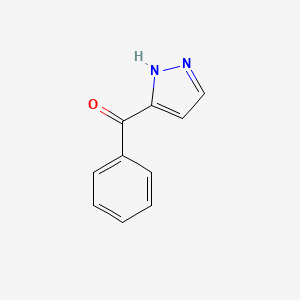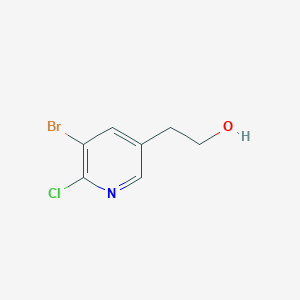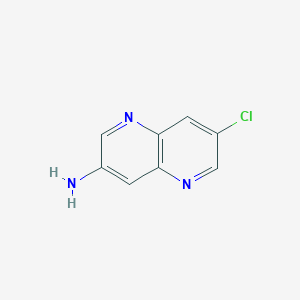![molecular formula C10H6BrNO2S B3032569 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- CAS No. 24044-46-0](/img/structure/B3032569.png)
2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]-
Overview
Description
2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- is a chemical compound with the molecular formula C₁₁H₉NO₃S and a molecular weight of approximately 235.259 g/mol . It is also known by other names, including Thiazolidine-2,4-dione, 5-(4-methoxyphenyl)methylene- and 5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione .
Scientific Research Applications
Anti-Cancer Activity
Thiazolidinone scaffold has been found to have anti-cancer properties . The 1,3-thiazolidin-4-ones have been studied for their potential against various activities . A novel series of thiazolidine-2,4-dione molecules were evaluated for their anticancer potential against DU-145 cancer cell lines .
Anti-Diabetic Activity
Thiazolidinones are known for their anti-diabetic properties . They have been used as starting material for the synthesis of drugs with antihyperglycemic activity .
Anti-Microbial Activity
Thiazolidinones have shown anti-microbial properties . A novel series of thiazolidin-2,4-dione molecules were evaluated for their antimicrobial potential against selected fungal and bacterial strains .
Anti-Viral Activity
Thiazolidinones have been used in anti-viral medicines . They have been found to have wide spectrum biological properties .
Anti-Inflammatory Activity
Thiazolidinones have been found to have anti-inflammatory properties . The anti-inflammatory activity of 3-[2- (4 methylphenyl)-2- oxo-l-phenylethyl]-2,4-thiazolidinedione was increased in its absence of the 5-arylmethylidene moiety .
Antioxidant Activity
A novel series of thiazolidine-2,4-dione molecules were evaluated for their antioxidant potential . The analogue H5 with IC 50 = 14.85 μg/mL was found to be the most active molecule .
Anti-Convulsant Activity
Thiazolidinones have been found to have anticonvulsant properties . They have been studied for their potential against various activities .
Anti-HIV Activity
Thiazolidinones have been used in anti-HIV medicines . They have been found to have wide spectrum biological properties .
Mechanism of Action
Target of Action
The primary target of 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- is the peroxisome proliferator-activated receptor-gamma (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .
Mode of Action
The compound interacts with PPAR-γ, which is a key regulator of lipid metabolism and insulin sensitivity .
Biochemical Pathways
The activation of PPAR-γ by 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- affects several biochemical pathways. These include pathways involved in lipid metabolism, glucose homeostasis, and inflammation . The downstream effects of these changes include improved insulin sensitivity, decreased lipid levels, and reduced inflammation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of a drug can significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- action include changes in gene expression that lead to improved insulin sensitivity, decreased lipid levels, and reduced inflammation . These changes can have beneficial effects in conditions such as type 2 diabetes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]-. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target .
properties
IUPAC Name |
5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJYBXTWFNRUTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389167 | |
| Record name | 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- | |
CAS RN |
24044-46-0 | |
| Record name | 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B3032487.png)
![4-chloro-2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B3032488.png)




![Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B3032494.png)



![benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride](/img/structure/B3032503.png)

